3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one A metabolite of Apixaban
Brand Name: Vulcanchem
CAS No.: 536760-29-9
VCID: VC21336564
InChI: InChI=1S/C11H9ClN2O3/c12-10-2-1-7-13(11(10)15)8-3-5-9(6-4-8)14(16)17/h2-6H,1,7H2
SMILES: C1CN(C(=O)C(=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C11H9ClN2O3
Molecular Weight: 252.65 g/mol

3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

CAS No.: 536760-29-9

Cat. No.: VC21336564

Molecular Formula: C11H9ClN2O3

Molecular Weight: 252.65 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one - 536760-29-9

CAS No. 536760-29-9
Molecular Formula C11H9ClN2O3
Molecular Weight 252.65 g/mol
IUPAC Name 5-chloro-1-(4-nitrophenyl)-2,3-dihydropyridin-6-one
Standard InChI InChI=1S/C11H9ClN2O3/c12-10-2-1-7-13(11(10)15)8-3-5-9(6-4-8)14(16)17/h2-6H,1,7H2
Standard InChI Key DOUAPYNOGMHPFD-UHFFFAOYSA-N
SMILES C1CN(C(=O)C(=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1CN(C(=O)C(=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-]
Appearance Solid powder

Basic Identification and Nomenclature

Chemical Identity

3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one can be identified through several chemical identifiers that uniquely characterize this compound in scientific literature and chemical databases. The compound is registered with CAS number 536760-29-9, which serves as its primary identification code in chemical databases . The compound is classified as a dihydropyridine derivative, featuring a partially saturated pyridine ring with specific functional groups attached.

Alternate Nomenclature

The compound is known by several synonyms in chemical literature, reflecting different naming conventions and structural descriptions:

  • 2(1H)-pyridine,3-chloro-5,6-dihydro-1-(4-nitrophenyl)

  • 3-Chloro-5,6-dihydro-1-(4-nitrophenyl)-2(1H)-pyridinone

  • (1H)-pyridine,3-chloro-5,6-dihydro-1-(4-nitrophenyl)

  • 2(1H)-Pyridinone,3-chloro-5,6-dihydro-1-(4-nitrophenyl)-

  • 3-chloro-5,6-dihydro-1-(4-nitrophenyl)2(1H)-pyridine

  • 3-Chloro-5,6-dihydro-l-(4-nitrophenyl)-2(IH)-pyridinone

Physical and Chemical Properties

Fundamental Properties

The compound exhibits several distinctive physical and chemical properties that are significant for its handling, storage, and applications in research settings. Table 1 summarizes these key properties:

Table 1: Physical and Chemical Properties of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

PropertyValueSource
Physical AppearanceWhite powder
Molecular FormulaC11H9ClN2O3
Molecular Weight252.65 g/mol
Boiling Point412.2±45.0 °C (Predicted)
Density1.45 g/cm³
pKa-5.80±0.40 (Predicted)
EINECS Number823-671-9
MDL NumberMFCD18207128
Commercial Purity≥97%

Chemical Reactivity and Structure

Structural Features

3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one possesses several key structural features that define its chemical behavior:

  • A dihydropyridinone ring system that forms the core structure

  • A chloro substituent at position 3, which provides a reactive site for nucleophilic substitution

  • A 4-nitrophenyl group attached to the nitrogen at position 1, which introduces electronic effects

  • A carbonyl group at position 2, contributing to the compound's polarity and potential hydrogen bonding interactions

Reactivity Profile

The chemical reactivity of this compound is primarily influenced by the presence of the chloro group and the nitrophenyl substituent:

  • The chloro group at position 3 creates an electrophilic site susceptible to nucleophilic substitution reactions, which is valuable for further chemical modifications in synthesis pathways

  • The nitro group on the phenyl ring is strongly electron-withdrawing, affecting the electronic distribution within the molecule and potentially enhancing the reactivity of the chloro position

  • The partially saturated pyridine ring introduces conformational flexibility that may influence reaction pathways and binding interactions

Applications in Pharmaceutical Research

Role in Apixaban Synthesis

The primary application of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is in the preparation of Apixaban intermediates and impurities . Apixaban is an important anticoagulant medication that functions as a direct factor Xa inhibitor, used clinically to:

  • Reduce the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation

  • Treat and prevent deep vein thrombosis and pulmonary embolism

  • Prevent venous thromboembolism following hip or knee replacement surgery

The compound serves as a key building block in constructing the core structure of Apixaban, with the chloro substituent providing a site for further synthetic modifications required to develop the complete pharmacophore of the final drug molecule.

Synthetic Utility

Beyond its specific role in Apixaban synthesis, this compound demonstrates broader utility in medicinal chemistry research:

  • As a versatile synthetic intermediate for developing novel heterocyclic compounds

  • For structure-activity relationship studies in drug discovery programs

  • As a reference standard for analytical methods development and quality control in pharmaceutical manufacturing

Analytical Considerations

Identification Methods

Several analytical techniques can be employed to identify and characterize 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one in research and quality control settings:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Infrared (IR) spectroscopy to identify functional groups

  • Mass spectrometry for molecular weight determination and fragmentation pattern analysis

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • X-ray crystallography for definitive structural elucidation in the solid state

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